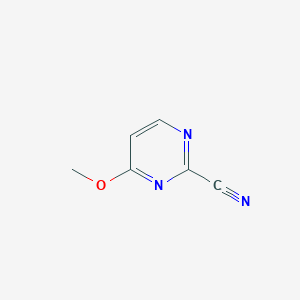

4-Methoxypyrimidine-2-carbonitrile

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The journey into pyrimidine chemistry began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known to chemists in the early 1800s, a laboratory synthesis of a pyrimidine compound was not achieved until 1879, when Grimaux reported the preparation of barbituric acid. wikipedia.org The term "pyrimidine" itself was coined in 1884 by Pinner, who derived it from a combination of "pyridine" and "amidine" to reflect its structural characteristics. umich.edu Since these initial discoveries, the field has expanded dramatically, with researchers continuously exploring the synthesis, reactivity, and application of thousands of pyrimidine-containing compounds. researchgate.netumich.edu The evolution of this field also extends into understanding its origins in life, with research indicating that the de novo pyrimidine biosynthetic pathway is an ancient and essential metabolic process. nih.gov

Structural Significance of the Pyrimidine Core in Synthetic and Natural Products

The pyrimidine ring system is ubiquitous in nature and is a fundamental component of numerous biologically vital molecules. umich.edu Its most recognized role is as the core structure for the nucleobases cytosine, thymine, and uracil, which are the essential building blocks of the nucleic acids DNA and RNA. researchgate.netwikipedia.orgnih.gov Beyond genetics, the pyrimidine moiety is found in other natural products, including thiamine (B1217682) (vitamin B1). researchgate.netwikipedia.org

The structural importance of pyrimidines extends into the realm of synthetic chemistry, where they are recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This is due to their presence in a wide array of synthetic compounds with diverse therapeutic applications. nih.gov Notable examples include barbiturates used as sedatives, the anticancer drug fluorouracil, the antibacterial agent trimethoprim, and the HIV drug zidovudine. researchgate.netwikipedia.org The versatility of the pyrimidine ring allows it to serve as a core for designing molecules with targeted biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netrsc.org

Overview of 4-Methoxypyrimidine-2-carbonitrile as a Research Target

Within the vast family of pyrimidine derivatives, this compound is a compound of interest in synthetic and medicinal chemistry research. Its structure consists of a central pyrimidine ring substituted with a methoxy (B1213986) group (-OCH₃) at position 4 and a nitrile group (-C≡N) at position 2.

The presence of these specific functional groups on the electron-deficient pyrimidine ring creates a molecule with distinct reactivity and potential as a versatile synthetic intermediate. The nitrile group, for instance, is a valuable functional handle that can undergo various chemical transformations, such as hydrolysis to form a carboxylic acid or reduction to an amine. The methoxy group, being electron-donating, influences the electron density of the pyrimidine ring, thereby affecting its reactivity in substitution reactions. pipzine-chem.com

While specific data for this exact compound is not widely published, its properties can be inferred from closely related structures studied in the literature. The synthesis of related compounds like 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile (B154273) has been documented, typically involving multi-step processes starting from precursors like 4,6-dichloro-2-(methylthio)pyrimidine (B19916). researchgate.net These syntheses often involve the oxidation of a methylthio group to a sulfone, followed by displacement with a cyanide source to introduce the carbonitrile functionality. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Related Pyrimidine Carbonitrile Compounds This table presents data for compounds structurally related to this compound to provide context for its expected properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 2-Chloro-4-methoxy-pyrimidine-5-carbonitrile | C₆H₄ClN₃O | 169.57 | 1106295-93-5 |

| 4,6-Dimethoxypyrimidine-2-carbonitrile | C₇H₇N₃O₂ | 165.15 | Not Available |

| 4-Chloro-6-methoxypyrimidine-2-carbonitrile | C₆H₄ClN₃O | 169.57 | Not Available |

Scope and Academic Relevance of Current Research on this compound

The academic relevance of this compound and its analogs lies primarily in their utility as building blocks for the synthesis of more complex, biologically active molecules. researchgate.netresearchgate.net Research is heavily focused on leveraging the pyrimidine-carbonitrile scaffold to develop novel therapeutic agents. nih.govnih.gov

Current research demonstrates that derivatives of pyrimidine-carbonitrile are being actively investigated for a range of pharmacological activities. For example, various substituted pyrimidine-5-carbonitriles have been designed and synthesized as potent and selective COX-2 inhibitors with potential anticancer applications. nih.gov Similarly, morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors, another important target in cancer therapy. nih.gov

The development of efficient, scalable, and environmentally friendly synthetic methodologies for this class of compounds is another significant area of academic focus. rsc.orgnih.gov The overarching goal is to construct libraries of diverse pyrimidine derivatives for high-throughput screening to identify new lead compounds in drug discovery. Therefore, the research scope for compounds like this compound is centered on synthetic organic chemistry and medicinal chemistry, aiming to expand the chemical space for discovering new drugs and functional materials. pipzine-chem.com

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLUXOCVEJOPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529417 | |

| Record name | 4-Methoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94789-37-4 | |

| Record name | 4-Methoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxypyrimidine 2 Carbonitrile and Its Analogues

Classical Synthetic Routes to Substituted Pyrimidine-2-carbonitriles

Traditional methods for the synthesis of substituted pyrimidine-2-carbonitriles often involve multi-step reaction sequences starting from readily available pyrimidine (B1678525) precursors. These routes offer a high degree of control over the substitution pattern of the final product.

Multi-step Synthesis from Precursors

A common strategy involves the functionalization of a pre-existing pyrimidine ring through a series of chemical transformations.

The journey towards certain substituted pyrimidine-2-carbonitriles commences with 4,6-dichloro-2-(methylthio)pyrimidine (B19916). arkat-usa.orgnist.govmedchemexpress.combldpharm.com This starting material can undergo nucleophilic substitution reactions. For instance, treatment with a methoxide (B1231860) source, such as sodium methoxide, can displace the chlorine atoms to yield methoxy-substituted pyrimidines. google.com The reactivity of the two chlorine atoms can sometimes be selectively controlled by the reaction conditions. In a related synthesis, 4,6-dichloro-2-(methylthio)pyrimidine was converted to 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine through nucleophilic displacement of the chlorides with benzyloxide. arkat-usa.org

A general representation of the methoxylation reaction is as follows: Starting Material: 2-methylthio-4,6-dichloropyrimidine google.com Reagent: Sodium hydroxide (B78521) in methanol (B129727) google.com Product: 2-methylthio-4-methoxy-6-chloropyrimidine or 2-methylthio-4,6-dimethoxypyrimidine google.com

| Starting Material | Reagent | Product |

| 2-methylthio-4,6-dichloropyrimidine | Sodium hydroxide in methanol | 2-methylthio-4-methoxy-pyrimidine-ethyl formate (B1220265) |

Table 1: Conversion to Methoxy-substituted Analogues. google.com

The methylthio group (-SCH₃) is a key functional handle that can be readily oxidized to a more reactive sulfone group (-SO₂CH₃). This transformation significantly enhances the leaving group ability of the substituent at the 2-position of the pyrimidine ring. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation of the sulfide (B99878) to a sulfone is a critical step, as the sulfone is a much better leaving group for the subsequent nucleophilic substitution. arkat-usa.org Green and efficient methods using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant have also been developed for this transformation. organic-chemistry.org

The general reaction is: Substrate: A pyrimidine with a methylthio group. Oxidizing Agent: m-CPBA or H₂O₂ with a catalyst. organic-chemistry.orgorganic-chemistry.org Product: The corresponding methylsulfonylpyrimidine. organic-chemistry.org

| Substrate | Oxidizing Agent | Product |

| 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | Not specified in abstract | 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine |

Table 2: Oxidation of Methylthio Group. arkat-usa.org

With the highly activated sulfonyl group in place at the 2-position, the introduction of the nitrile functionality can be achieved through nucleophilic aromatic substitution. The sulfinate anion acts as a good leaving group, facilitating its displacement by a cyanide source, typically an alkali metal cyanide like potassium cyanide (KCN), often in the presence of a crown ether to enhance the nucleophilicity of the cyanide ion. arkat-usa.org This step directly leads to the formation of the desired pyrimidine-2-carbonitrile. Theoretical studies suggest that for cyanide, the reaction may proceed via an Sₙ2-type displacement. researchgate.net

The key transformation is: Substrate: A 2-(methylsulfonyl)pyrimidine (B77071) derivative. Reagent: Potassium cyanide (KCN), often with 18-crown-6. arkat-usa.org Product: The corresponding pyrimidine-2-carbonitrile. arkat-usa.org

| Substrate | Reagent | Product |

| 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | KCN, 18-crown-6 | 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile |

Table 3: Nucleophilic Displacement with Cyanide. arkat-usa.org

An alternative precursor for the synthesis of 4-methoxypyrimidine-2-carbonitrile is 2-chloro-4-methoxypyrimidine. chemicalbook.comsigmaaldrich.comindiamart.com This compound can be prepared from the reaction of 2,4-dichloropyrimidine (B19661) with sodium methoxide in methanol. chemicalbook.com The remaining chlorine atom at the 2-position is then susceptible to nucleophilic displacement by a cyanide source to introduce the carbonitrile functionality. While the prompt mentions ethyl chloroformate, a more direct method for cyanation would involve reagents like potassium or sodium cyanide. The reaction of 2-chloro-4-methoxypyrimidine-ethyl formate with sodium hydroxide in methanol has been reported to yield 2-methylthio-4-methoxy-pyrimidine-ethyl formate, indicating the displacement of the chloro group. google.com

| Starting Material | Reagent | Product |

| 2,4-Dichloropyrimidine | Sodium Methoxide | 2-Chloro-4-methoxypyrimidine |

Table 4: Synthesis of 2-Chloro-4-methoxypyrimidine. chemicalbook.com

Cycloaddition Reactions in Pyrimidine Formation

Cycloaddition reactions represent a powerful and convergent approach to constructing the pyrimidine ring system. mdpi.com These reactions often involve the combination of multiple components in a single step, leading to complex molecular architectures efficiently.

Various types of cycloaddition reactions have been employed for pyrimidine synthesis, including [4+2], [3+3], and [2+2+2] cycloadditions. mdpi.com For instance, 1,2,3-triazines bearing electron-donating substituents can undergo a [4+2] cycloaddition with amidines to afford 2,5-disubstituted pyrimidines in excellent yields. nih.gov The reactivity in these cycloadditions is often influenced by the electronic nature of the substituents on the reacting partners. youtube.com While these methods provide access to a wide range of substituted pyrimidines, their specific application for the direct synthesis of this compound would depend on the appropriate choice of starting materials. The direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides has been shown to produce C4-heteroatom substituted pyrimidines. organic-chemistry.org

| Reaction Type | Reactants | Product |

| [4+2] Cycloaddition | 1,2,3-Triazine with electron-donating group, Amidine | 2,5-Disubstituted pyrimidine |

| [3+3] Annulation | 3-Ethoxycyclobutanones, Amidines | Substituted pyrimidine |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Polysubstituted pyrimidine |

Table 5: Examples of Cycloaddition Reactions for Pyrimidine Synthesis. mdpi.comnih.gov

Derivatization from Other Pyrimidine Scaffolds

A common and often more practical approach to synthesizing substituted pyrimidines like this compound is through the derivatization of readily available pyrimidine precursors.

Halogenated pyrimidines are versatile intermediates due to the susceptibility of the halogen atoms to nucleophilic substitution. 4-Chloro-6-methoxypyrimidine (B185298) serves as a key precursor for the synthesis of this compound and its analogues.

One strategy involves the conversion of 4-chloro-6-methoxypyrimidine to 4,6-dichloropyrimidine (B16783). This can be achieved by reacting 4-chloro-6-methoxypyrimidine with phosphorus oxychloride in the presence of an anhydrous organic amine. google.com The resulting 4,6-dichloropyrimidine can then undergo further functionalization. For instance, the chlorine atoms can be displaced by nucleophiles to introduce other desired groups.

A more direct route to pyrimidine-2-carbonitriles involves the cyanation of a suitable precursor. A study by Kalogirou and Koutentis demonstrated the synthesis of 4-chloro-6-methoxypyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. researchgate.net The process involved the selective displacement of one chlorine atom with a methoxy (B1213986) group, followed by oxidation of the methylthio group to a sulfone. The resulting sulfone is a good leaving group and can be displaced by a cyanide source, such as potassium cyanide, to introduce the 2-carbonitrile functionality. researchgate.net This multi-step sequence highlights the utility of starting with a polysubstituted pyrimidine and sequentially modifying it to achieve the target structure.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-chloro-6-methoxypyrimidine | POCl₃, anhydrous organic amine | 4,6-Dichloropyrimidine | High | google.com |

| 4,6-dichloro-2-(methylthio)pyrimidine | 1. NaOMe, MeOH; 2. m-CPBA; 3. KCN | 4-chloro-6-methoxypyrimidine-2-carbonitrile | - | researchgate.net |

| 4,6-dichloro-2-(methylthio)pyrimidine | 1. NaOMe (excess), MeOH; 2. m-CPBA; 3. KCN | 4,6-dimethoxypyrimidine-2-carbonitrile (B154273) | - | researchgate.net |

Advanced Synthetic Approaches Utilizing Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine-carbonitrile derivatives.

Microwave-Assisted Synthesis for Pyrimidine-Carbonitrile Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The direct heating of the reaction mixture by microwaves can lead to cleaner reactions with fewer side products. rsc.org

Several studies have reported the use of microwave irradiation for the synthesis of pyrimidine derivatives. For example, the amination of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out under microwave conditions, significantly reducing the reaction time compared to conventional heating. nih.govnih.gov Similarly, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines was achieved in high yields with short reaction times using microwave irradiation. scispace.comrsc.org While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the reviewed literature, the successful application of this technology to the synthesis of structurally related pyrimidines suggests its potential for the cyanation of a suitable halopyrimidine precursor.

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Amination | 2-amino-4-chloro-pyrimidine, various amines | Microwave, 120-140°C, 15-30 min | Rapid, efficient | nih.govnih.gov |

| Amination | 2-chloro-4,6-dimethylpyrimidine, anilines | Microwave, 160°C, 10 min | Rapid, high yield | scispace.comrsc.org |

| Imidazo[1,2-a]pyrimidin-5(8H)-one synthesis | Various precursors | Microwave | High yields, efficient | rsc.org |

Ultrasonic Irradiation in Pyrimidine Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, leading to the acceleration of chemical transformations. orientjchem.orgnih.gov

The use of ultrasonic irradiation has been successfully applied to the synthesis of various pyrimidine derivatives. For instance, the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives through a one-pot multicomponent reaction of an aldehyde, malononitrile (B47326), and urea (B33335) or thiourea (B124793) was significantly accelerated under ultrasonic irradiation, leading to higher yields in shorter reaction times compared to conventional methods. researchgate.netorientjchem.orgsemanticscholar.org This green approach often utilizes water as a solvent, further enhancing its environmental credentials. researchgate.netorientjchem.orgsemanticscholar.org A comprehensive review on the ultrasound-assisted synthesis of pyrimidines highlights numerous examples of cyclocondensation, cycloaddition, and multicomponent reactions where ultrasound has proven to be a beneficial tool. nih.govdntb.gov.ua

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Multicomponent reaction | Aldehyde, malononitrile, urea/thiourea | Ultrasound, water, morpholine (B109124) catalyst | High yield, short reaction time, green solvent | researchgate.netorientjchem.orgsemanticscholar.org |

| Various pyrimidine syntheses | - | Ultrasound | Shorter reaction times, higher yields | nih.govdntb.gov.ua |

Solvent-Free and Mechanochemical Methods (e.g., Ball Milling)

Mechanochemistry, particularly ball milling, has gained prominence as a green synthetic technique that often proceeds in the absence of bulk solvents, thereby reducing waste and simplifying work-up procedures. The mechanical energy supplied during milling can induce chemical reactions in the solid state.

The synthesis of pyrimidine derivatives has been successfully achieved using mechanochemical methods. For example, the synthesis of 6-aminopyrimidines has been reported from the reaction of amidines with malononitrile dimer under solvent-free conditions. researchgate.net Another study describes a metal-free synthesis of pyrimidines from amidines and α,β-unsaturated ketones, where the initial annulation is followed by a visible-light-enabled photo-oxidation, offering a green alternative to traditional metal-catalyzed dehydrogenation. rsc.org While a specific application of ball milling for the synthesis of this compound has not been found, the success of this technique for the synthesis of other pyrimidine derivatives, including those involving amidines and malononitrile, suggests its potential applicability. researchgate.netresearchgate.net

| Method | Reactants | Conditions | Product | Advantages | Reference |

| Mechanochemical | Amidines, malononitrile dimer | Ball milling, solvent-free | 6-Aminopyrimidines | Solvent-free, efficient | researchgate.net |

| Metal-free synthesis | Amidines, α,β-unsaturated ketones | [3+3] annulation, visible-light photo-oxidation | Pyrimidines | Metal-free, green conditions | rsc.org |

| General | Esters, calcium nitride | Ball milling, liquid-assisted grinding | Primary amides | Environmentally benign, efficient | nih.gov |

Catalytic Methods for Enhanced Atom Economy and Efficiency

The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry and efficient synthesis. jocpr.comresearchgate.net Catalytic reactions are paramount in achieving high atom economy as they can enable new, more direct reaction pathways and reduce the need for stoichiometric reagents that would otherwise become waste. csus.edu

Another approach to atom-economical synthesis is the use of ruthenium catalysts. While not directly applied to this compound, a ruthenium-N-heterocyclic carbene complex has been used for the single-step, redox-neutral synthesis of amides from alcohols and nitriles with 100% atom economy, producing no byproducts. chemistryviews.org This type of catalytic transformation, which forms a C-N bond, highlights the potential for developing highly efficient, waste-free methods for constructing nitrogen-containing heterocycles and their functionalized derivatives.

The development of catalytic methods is crucial for creating complex molecules without generating substantial byproducts. researchgate.net For example, catalytic hydrogenation represents a classic atom-economical reaction where a catalyst facilitates the addition of hydrogen to an unsaturated compound, with all reactant atoms being incorporated into the product. jocpr.com Similarly, coupling reactions like the Suzuki-Miyaura cross-coupling are often used to build complex pyrimidine structures and are considered to have high atom economy. jocpr.comcsus.edu

Multicomponent Reactions (MCRs) for Diversified Pyrimidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are a powerful tool in modern organic synthesis. frontiersin.org They offer significant advantages in terms of efficiency, convergence, and the rapid generation of molecular diversity, making them ideal for creating libraries of compounds for drug discovery. frontiersin.orgrsc.org

A notable example relevant to the synthesis of pyrimidine-carbonitrile analogues is the Biginelli-inspired three-component reaction to produce 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov This method involves the one-pot reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328) derivative. This convergent approach allows for the assembly of the complex pyrimidine core in a single step, with yields ranging from moderate to excellent (45–89%) after purification. nih.gov The versatility of this reaction allows for comprehensive exploration of the chemical space by varying the substituents on the different components, leading to the identification of structure-activity relationships. nih.gov

The efficiency of MCRs can be further enhanced through the use of advanced catalytic systems. Nano-catalysts, for instance, have been employed in the one-pot, three-component synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org These reactions, often carried out under green conditions (e.g., in water or ethanol), benefit from the high surface area and reactivity of the nanocatalysts, which can lead to reduced reaction times and high product yields. rsc.org

Below is a table summarizing the results of a three-component reaction for the synthesis of a 2-amino-4,6-diarylpyrimidine-5-carbonitrile analogue, demonstrating the effectiveness of this MCR strategy.

Table 1: Synthesis of a 2-Amino-4,6-diarylpyrimidine-5-carbonitrile Analogue via a Three-Component Reaction

| Entry | R¹ (Aldehyde) | R² (Ketone) | Product Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Phenyl | 85 |

| 2 | 4-Chlorophenyl | Phenyl | 89 |

| 3 | 4-Methoxyphenyl | Phenyl | 82 |

| 4 | Phenyl | 4-Tolyl | 78 |

Data derived from a representative synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of a chemical reaction are critically dependent on various parameters, including temperature, solvent, and the nature of the catalyst. Systematic optimization of these conditions is essential for developing robust and efficient synthetic protocols for compounds like this compound and its analogues.

Temperature and Solvent Effects on Pyrimidine-Carbonitrile Formation

The choice of solvent can significantly influence reaction rates and even the course of a reaction. In the synthesis of certain pyrimidine-carbonitrile derivatives, it has been observed that using solvents with a high dielectric constant can increase the reaction rate. acs.org For example, reactions conducted in aqueous ethanol (B145695) proceed efficiently, highlighting the role of solvent polarity. acs.orgnih.gov

Temperature is another critical parameter. While some reactions can proceed at room temperature, many require heating to overcome the activation energy barrier and achieve a reasonable reaction rate. nih.gov For instance, the synthesis of certain pyrano[2,3-d]pyrimidine derivatives, structurally related to pyrimidines, shows a very slow reaction rate at room temperature, necessitating reflux conditions in ethanol to obtain the product in high yield. nih.gov The optimization process often involves screening a range of solvents and temperatures to find the ideal balance between reaction time, yield, and purity of the final product.

Table 2: Effect of Solvent on the Yield of a Pyrimidine Analogue

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | Reflux | 85 |

| 2 | Acetonitrile | Reflux | 75 |

| 3 | Dichloromethane | Reflux | 40 |

| 4 | Toluene | Reflux | 60 |

| 5 | Water | 100 | 70 |

This table illustrates typical solvent screening results for a heterocyclic synthesis, showing that polar protic solvents like ethanol can be superior.

Catalyst Selection and Loading in Pyrimidine Synthesis

The catalyst is a key component in many modern synthetic reactions, and its selection is crucial for success. Different catalysts can offer varying levels of activity and selectivity. In the synthesis of pyrimidine-5-carbonitrile derivatives, a comparative study of different catalysts revealed that a modified bone char-based catalyst was superior to others, leading to higher yields in shorter reaction times under greener conditions. researchgate.netresearchgate.net The reusability of a heterogeneous catalyst is also a major consideration, as it impacts the cost and environmental footprint of the synthesis. researchgate.net

Once a suitable catalyst is identified, optimizing the catalyst loading (the amount of catalyst used relative to the reactants) is the next step. Using too little catalyst can result in slow or incomplete reactions, while using too much can be uneconomical and may lead to increased side products or purification challenges. For the synthesis of certain pyrido[2,3-d]pyrimidines using a nano-magnetic catalyst, the loading was systematically varied. rsc.org The results showed that increasing the catalyst amount improved the yield up to a certain point, beyond which there was no significant benefit. This allows for the determination of the optimal catalyst loading that provides the best yield in the shortest time.

Table 3: Effect of Catalyst Loading on Product Yield for a Pyrimidine Analogue

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 12 | 70 |

| 2 | 10 | 8 | 85 |

| 3 | 15 | 6 | 92 |

| 4 | 20 | 6 | 93 |

Data derived from a representative catalytic synthesis of a pyrimidine derivative, indicating 15 mol% as the optimal loading. rsc.org

Reactivity and Advanced Chemical Transformations of 4 Methoxypyrimidine 2 Carbonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for pyrimidine (B1678525) derivatives. nih.gov The electron-deficient character of the pyrimidine ring makes it susceptible to attack by nucleophiles, leading to the displacement of leaving groups. nih.gov

Reactivity at Pyrimidine Ring Positions (e.g., C-2, C-4, C-6)

The pyrimidine ring's reactivity towards nucleophiles is enhanced by the presence of electron-withdrawing groups and can be further increased by quaternization of the nitrogen atoms. wur.nlclockss.org In 4-methoxypyrimidine-2-carbonitrile, the C-4 position, bearing the methoxy (B1213986) group, and the C-2 position, with the carbonitrile group, are primary sites for nucleophilic attack. The C-6 position can also be a site for substitution, depending on the reaction conditions and the nature of the attacking nucleophile.

Displacement of Halogen Substituents

Halogenated pyrimidines are versatile intermediates in the synthesis of a wide array of substituted pyrimidines. The halogens act as excellent leaving groups, readily displaced by various nucleophiles. savemyexams.comrsc.org For instance, in a related compound, 2,4-dichloro-6-methoxypyrimidine (B105707), the chlorine atoms can be selectively displaced. nih.gov The reactivity of halogens on the pyrimidine ring generally follows the order I > Br > Cl > F. savemyexams.com This principle is fundamental in designing synthetic routes to novel pyrimidine derivatives. acs.org

A study on the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) demonstrated the displacement of chloride ions by benzyloxide. arkat-usa.org This highlights the utility of nucleophilic displacement of halogens in the functionalization of the pyrimidine core. arkat-usa.org

Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

A diverse range of nucleophiles can be employed to modify the pyrimidine ring.

Amines: Amines are common nucleophiles used to introduce amino functionalities into the pyrimidine ring. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine (B145610) results in the substitution of the chloro group. rsc.org

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles and readily displace leaving groups on the pyrimidine ring. masterorganicchemistry.com An example is the reaction of 2,4-dichloro-6-methoxypyrimidine with 3-chloro-2-((3,5-dimethylpiperidin-1-yl)methyl)benzenethiol in the presence of sodium hydride to yield a substituted pyrimidine. nih.gov Thiolates are generally more nucleophilic and less basic than their alkoxide counterparts, which often leads to cleaner substitution reactions. masterorganicchemistry.com

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), can displace leaving groups to form methoxy-substituted pyrimidines. In some cases, other groups like a methylthio group can also be displaced by alkoxides, especially when used in excess. rsc.org

The following table summarizes the outcomes of reactions between a chloro-substituted pyrimidine and various nucleophiles, illustrating the versatility of this reaction type.

| Nucleophile | Reagent Example | Product Type |

| Amine | Dimethylamine | Amino-substituted pyrimidine rsc.org |

| Thiolate | Sodium thiophenoxide | Thioether-substituted pyrimidine rsc.org |

| Alkoxide | Sodium phenoxide | Aryloxy-substituted pyrimidine rsc.org |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

While the electron-deficient nature of the pyrimidine ring generally disfavors electrophilic aromatic substitution, these reactions can occur under specific conditions, particularly when the ring is activated by electron-donating groups.

Chlorination Reactions (e.g., at C-5 Position)

The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack due to its higher electron density compared to the other carbon atoms. Chlorination at this position can be achieved using reagents like N-chlorosuccinimide (NCS). For example, the synthesis of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile involves the chlorination of the corresponding 5-unsubstituted pyrimidine with NCS. arkat-usa.org

Transformations of the Nitrile Group

The nitrile group (-C≡N) on the pyrimidine ring is a versatile functional group that can undergo various chemical transformations, providing a gateway to other important functionalities.

While specific studies on the nitrile group transformations of this compound are not detailed in the provided search results, the general reactivity of aromatic nitriles suggests several potential pathways. These include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate.

Reduction: Reduction of the nitrile can lead to an aminomethyl group.

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.

Further research would be needed to explore the specific conditions and outcomes of these transformations for this compound.

Hydrolysis to Carboxylic Acids

The carbonitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and alkaline conditions. acs.orgtcichemicals.comnih.gov This transformation proceeds through an amide intermediate. tcichemicals.comnih.gov

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. acs.orgnih.gov The nitrogen atom of the nitrile is initially protonated, which activates the carbon for nucleophilic attack by water. tcichemicals.com The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the corresponding carboxylic acid, 4-methoxypyrimidine-2-carboxylic acid, and an ammonium (B1175870) salt. tcichemicals.comnih.gov

Acid-Catalyzed Hydrolysis

CH₃OC₄H₂N₂(CN) + 2H₂O + H⁺ → CH₃OC₄H₂N₂(COOH) + NH₄⁺ acs.org

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). nih.gov The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The intermediate amide is subsequently hydrolyzed. Under these conditions, the product is the sodium salt of the carboxylic acid (sodium 4-methoxypyrimidine-2-carboxylate), and ammonia (B1221849) gas is evolved. nih.gov To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. acs.org

Alkaline-Catalyzed Hydrolysis

CH₃OC₄H₂N₂(CN) + NaOH + H₂O → CH₃OC₄H₂N₂(COONa) + NH₃ nih.gov

The general conditions for these types of hydrolysis are summarized in the table below.

| Hydrolysis Type | Reagents | Conditions | Product |

| Acidic | Dilute HCl or H₂SO₄ | Heat (reflux) | 4-Methoxypyrimidine-2-carboxylic acid |

| Alkaline | Aqueous NaOH or KOH | Heat (reflux) | Salt of 4-methoxypyrimidine-2-carboxylic acid |

Reductions to Amines

The carbonitrile group is readily reduced to a primary amine, yielding (4-methoxypyrimidin-2-yl)methanamine. This transformation is a key step for introducing an aminomethyl group and can be achieved using various reducing agents.

One of the most common and powerful reagents for this reduction is Lithium Aluminum Hydride (LiAlH₄) . nih.govresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting amine. nih.gov

Catalytic Hydrogenation is another widely used method. nih.govresearchgate.net This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. nih.gov Common catalysts include Raney Nickel, Platinum (Pt), or Palladium on Carbon (Pd/C). nih.gov To prevent the formation of secondary and tertiary amine by-products, ammonia is often added to the reaction mixture. scientific.net

More specialized reagents like Diisopropylaminoborane [BH₂N(iPr)₂] , in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can also efficiently reduce nitriles to primary amines under milder conditions. nih.govresearchgate.net This method shows good tolerance for various functional groups. nih.govresearchgate.net

The table below outlines common methods for the reduction of nitriles.

| Method | Reagent(s) | Typical Solvent | Key Features |

| Hydride Reduction | 1. LiAlH₄ 2. H₃O⁺ workup | Diethyl ether, THF | Powerful, non-selective reagent. nih.gov |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pt, Pd/C), NH₃ | Ethanol (B145695), Methanol (B129727) | Industrial applicability; NH₃ suppresses side reactions. nih.govscientific.net |

| Borane Reduction | BH₂N(iPr)₂ / cat. LiBH₄ | THF | High yields, good functional group tolerance. nih.govresearchgate.net |

Cyclization Reactions involving the Carbonitrile Moiety

The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the carbonitrile carbon, making it susceptible to attack by nucleophiles, which can initiate cyclization reactions. A notable example is the reaction of 2-cyanopyrimidine (B83486) derivatives with peptides containing an N-terminal cysteine. acs.orgnih.gov

This reaction forms a macrocyclic peptide through a condensation reaction between the N-terminal cysteine's thiol and amine groups and the electrophilic nitrile. acs.orgnih.gov The process is regioselective, leading to the formation of a stable thiazolidine (B150603) ring fused to the pyrimidine. nih.gov This strategy has been successfully employed in the generation of phage-displayed macrocyclic peptide libraries for drug discovery, highlighting the utility of the 2-cyanopyrimidine moiety as a key reactive handle for constructing complex molecular architectures. acs.orgnih.gov The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring is crucial for activating the nitrile group toward this type of cyclization. acs.orgnih.gov

Reactions Involving the Methoxy Group

Demethylation Strategies

The methoxy group at the C4 position of the pyrimidine ring can be cleaved to reveal a hydroxyl group, a common transformation in the synthesis of biologically active molecules. This O-demethylation can be achieved using various chemical reagents.

Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are classic reagents for cleaving aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group (an Sₙ2 reaction).

Lewis acids are also highly effective for O-demethylation. Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for this purpose due to the strong B-O bond formed in the intermediate. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane. Other Lewis acids such as aluminum chloride (AlCl₃) or trimethylsilyl (B98337) iodide (TMSI) can also be employed.

Enzymatic demethylation is another possibility, often carried out by cytochrome P450 (CYP) enzymes in biological systems, although this is less common in standard laboratory synthesis. nih.gov

| Reagent Class | Specific Reagent | Typical Conditions |

| Protic Acids | HBr, HI | Acetic acid, heat |

| Lewis Acids | BBr₃ | CH₂Cl₂, low temperature |

| Lewis Acids | AlCl₃ | Inert solvent, often with a scavenger |

| Organometallic | Trimethylsilyl iodide (TMSI) | Acetonitrile, reflux |

Oxidation Reactions

Direct oxidation of the methoxy group on an electron-deficient ring like pyrimidine is not a common transformation, as the ring itself or other substituents are often more susceptible to oxidation. However, related oxidations on substituted pyrimidines are well-documented. For instance, a methylthio (-SCH₃) group at the C2 position of a pyrimidine ring can be oxidized to a methylsulfonyl (-SO₂CH₃) group. researchgate.netmdpi.com This oxidation is typically achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone®. mdpi.com The resulting sulfone is an excellent leaving group, which can then be displaced by nucleophiles, such as a cyanide ion, to form a carbonitrile. researchgate.netmdpi.com This two-step sequence represents a synthetic route to 2-cyanopyrimidines from 2-methylthiopyrimidines. researchgate.netmdpi.com

While not a direct reaction of the methoxy group, this illustrates a strategy where oxidation at a position analogous to the nitrile in this compound is a key activating step for further functionalization.

Metal-Catalyzed Coupling Reactions and C-H Functionalization

The pyrimidine scaffold is a common substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgtuwien.atjst.go.jp These reactions typically require a halo-pyrimidine as the electrophilic partner. If this compound were converted to a halogenated derivative (e.g., at the C5 or C6 position), it would become a suitable substrate for reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck couplings. jst.go.jp

More recently, direct C-H functionalization has emerged as a more atom-economical strategy, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net For the pyrimidine ring in this compound, the most likely site for C-H activation would be the C5 position, which is the most electron-rich carbon in the pyrimidine ring. The C6 position is also a potential site for functionalization. These reactions are typically catalyzed by palladium, rhodium, or ruthenium complexes, often using a directing group to achieve regioselectivity. nih.govscripps.edursc.org Nitrile groups themselves have been developed as directing groups for C-H activation, typically guiding functionalization to the meta position on an attached benzene (B151609) ring. nih.gov This precedent suggests the carbonitrile at C2 could influence the regioselectivity of C-H functionalization on the pyrimidine ring itself.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Site on Pyrimidine Ring |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, base | C5, C6 (if halogenated) |

| Stille | Aryl/vinyl stannane | Pd(PPh₃)₄ | C5, C6 (if halogenated) jst.go.jp |

| Direct C-H Arylation | Arene | Pd(OAc)₂, ligand | C5 researchgate.netresearchgate.net |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and pyrimidine scaffolds are often employed as coupling partners. mdpi.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide or triflate. acs.orgresearchgate.net The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. acs.org

While direct examples of Suzuki-Miyaura couplings on this compound are not extensively detailed in the provided search results, the reactivity of structurally similar pyrimidines provides valuable insights. For instance, the Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to proceed with high efficiency and regioselectivity, preferentially substituting the C4 position. mdpi.combohrium.com This suggests that the methoxy group at the C4 position of this compound could potentially be replaced by an aryl or heteroaryl group through a Suzuki-Miyaura coupling if it were first converted to a suitable leaving group, such as a triflate.

The choice of catalyst, ligand, and base is crucial for the success of Suzuki-Miyaura reactions. mdpi.com Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used, often in combination with phosphine (B1218219) ligands that enhance catalyst activity and stability. bohrium.comyoutube.com The reaction conditions, including solvent and temperature, also play a significant role in the outcome of the coupling. mdpi.com

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides and triflates. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has broad applications in the synthesis of pharmaceuticals and other functional materials. wikipedia.orgyoutube.com The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired amine product. libretexts.orgyoutube.com

Although specific examples of Buchwald-Hartwig amination on this compound are not explicitly available in the provided search results, the reactivity of related chloropyrimidines can be considered. For the amination to occur on the this compound scaffold, the methoxy group would need to be first converted to a halide or triflate leaving group. The subsequent Buchwald-Hartwig amination would then introduce an amino group at the C4 position. The efficiency of such a reaction would be influenced by the choice of palladium catalyst, phosphine ligand, and base. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to facilitate the amination of a wide range of substrates under mild conditions. youtube.comnih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are versatile tools for a wide array of chemical transformations beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions. youtube.com These include other cross-coupling reactions such as Heck, Sonogashira, and Negishi couplings, as well as cyanation reactions. The reactivity of this compound in such palladium-catalyzed processes would be dictated by the nature of the substituents and the specific reaction conditions employed.

Given the presence of a nitrile group, palladium-catalyzed reactions that are tolerant of this functionality would be required. The methoxy group at the C4 position could potentially be a site for cross-coupling if converted to a better leaving group. Alternatively, palladium-catalyzed reactions could be envisioned at other positions of the pyrimidine ring, depending on the reaction type and the directing effects of the existing substituents. The development of highly active and selective palladium catalysts continues to expand the scope of possible transformations on complex heterocyclic scaffolds like this compound.

Applications As a Versatile Building Block in Complex Molecular Synthesis

Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of 4-Methoxypyrimidine-2-carbonitrile makes it an ideal starting material for the synthesis of various fused and multi-cyclic heterocyclic systems. These frameworks are of significant interest due to their prevalence in biologically active molecules and functional materials.

A significant application of pyrimidine (B1678525) derivatives, including those structurally related to this compound, is in the construction of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and triazolopyrimidines. researchgate.netnih.govnih.govnih.govmdpi.comscbt.com These fused rings are considered privileged scaffolds in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets. nih.govmdpi.com

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through condensation reactions of appropriately substituted pyrimidines. For instance, a common strategy involves the reaction of a 2-aminopyrimidine (B69317) with a β-dicarbonyl compound or its equivalent. While direct examples starting from this compound are not extensively detailed in readily available literature, the general principle involves the transformation of the nitrile group into an amino or amidine functionality, which can then participate in cyclization reactions. The methoxy (B1213986) group can act as a leaving group or be retained in the final product, influencing its properties. The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, for example, has been reviewed, highlighting various synthetic routes starting from preformed pyrimidine rings. nih.gov

Similarly, triazolopyrimidines are synthesized through the reaction of aminotriazoles with β-dicarbonyl compounds or by the cyclization of pyrimidine precursors bearing hydrazine (B178648) or related functionalities. nih.govelsevierpure.comrsc.orgresearchgate.net The general synthetic strategies often involve condensation reactions to form the fused ring system. mdpi.comelsevierpure.comresearchgate.net For example, 7-hydroxytriazolopyrimidine intermediates can be synthesized via the condensation of a 1,3-diketo compound with a 5-amino-4H-1,2,4-triazole. nih.gov These intermediates can then be further functionalized.

| Fused System | General Synthetic Strategy | Key Intermediates |

| Pyrido[2,3-d]pyrimidines | Condensation of a 2-aminopyrimidine derivative with a β-dicarbonyl compound or equivalent. | 2-Aminopyrimidines, β-dicarbonyls |

| Triazolopyrimidines | Reaction of aminotriazoles with β-dicarbonyl compounds or cyclization of pyrimidine-hydrazine derivatives. | Aminotriazoles, Pyrimidine-hydrazines |

Beyond simple fused systems, the reactivity of the pyrimidine core can be exploited to construct more intricate multi-cyclic architectures, including cage-like structures and cryptands. While specific examples detailing the use of this compound in the synthesis of such complex non-fused systems are not prevalent in the reviewed literature, the principles of supramolecular chemistry and covalent cage synthesis suggest its potential. The synthesis of cage-like copper(II) silsesquioxanes and adamantane-like cage compounds demonstrates the feasibility of constructing complex three-dimensional structures. elsevierpure.comnih.gov The incorporation of heterocyclic units, such as pyrimidine, into these architectures can impart specific recognition and binding properties. The synthesis of cryptands, for instance, often involves the reaction of diamines with dicarbonyl compounds or their equivalents to form macrobicyclic structures. The functional groups on this compound could potentially be modified to participate in such cyclization reactions, leading to pyrimidine-containing cage molecules.

Design of Functionalized Molecular Scaffolds

The ability to selectively modify the nitrile and methoxy groups of this compound allows for the design of highly functionalized molecular scaffolds. These scaffolds can serve as templates for the development of molecules with specific three-dimensional arrangements of functional groups.

The development of modular synthetic routes to enantioenriched molecules is a cornerstone of modern organic chemistry. While the direct application of this compound in a modular, enantioselective synthesis is not explicitly detailed in the available literature, the principles of asymmetric synthesis can be applied to pyrimidine derivatives. Modular synthesis allows for the systematic variation of different parts of a molecule, which is crucial for structure-activity relationship studies in drug discovery. A modular approach to synthesize chiral 1,2-dihydropyridines has been reported, utilizing an organocatalytic Mannich/Wittig/cycloisomerization sequence. nih.govnih.gov This demonstrates that chiral catalysts can be employed to control the stereochemical outcome of reactions involving heterocyclic compounds. In principle, the pyrimidine ring of this compound could be incorporated into a substrate for an enantioselective transformation, or the functional groups could be modified to introduce a chiral auxiliary that directs subsequent stereoselective reactions.

Macrocycles are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The incorporation of a pyrimidine unit into a macrocyclic framework can influence its conformation and recognition properties. While direct examples of the strategic incorporation of this compound into macrocycles are limited in the reviewed literature, the synthesis of macrocycles containing pyrimidine units is a known strategy. For instance, macrocyclic compounds containing pyrimidine fragments have been prepared through the reaction of dichloropyrimidines with diamines in the presence of a palladium catalyst. researchgate.net The synthesis of macrocyclic peptides containing a pyridine-based macrocycle has also been reported. researchgate.net In principle, this compound could be bifunctionalized to serve as a monomer in a macrocyclization reaction, with the methoxy and nitrile groups providing handles for linking to other molecular fragments.

Precursor in Organic Synthesis of Advanced Intermediates

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of advanced organic intermediates. The nitrile group can be readily converted to other functional groups such as carboxylic acids, amides, or amines, which are common functionalities in pharmaceuticals and other functional molecules. The methoxy group, being a good leaving group under certain conditions, allows for the introduction of various nucleophiles at the 4-position of the pyrimidine ring.

For example, the synthesis of various substituted pyrimidines often proceeds through the displacement of a leaving group, such as a chloro or sulfone group, which can be derived from a methoxy-substituted pyrimidine. The nitrile group at the 2-position can direct metallation or be transformed to an amidine for further cyclization reactions. Research has shown the synthesis of various pyrimidine-5-carbonitriles as inhibitors of enzymes like COX-2, highlighting the importance of the cyanopyrimidine scaffold in medicinal chemistry. nih.gov

| Functional Group Transformation | Reagents/Conditions | Resulting Intermediate |

| Nitrile Hydrolysis | Acid or base catalysis | Carboxylic acid or amide |

| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Amine |

| Methoxy Group Substitution | Nucleophiles (e.g., amines, thiols) | 4-substituted pyrimidines |

Synthesis of Carboxylic Acid Derivatives

A significant application of this compound is its role as a precursor in the synthesis of carboxylic acid derivatives. The nitrile group (-C≡N) present in the molecule is highly polar and can be readily converted into a carboxyl group (-COOH) through hydrolysis. pipzine-chem.com This transformation is a common and fundamental process in organic synthesis. pipzine-chem.com

The reaction typically involves treating the nitrile with water in the presence of a strong acid or base catalyst under heated conditions. This process converts this compound into 4-methoxypyrimidine-2-carboxylic acid. This resulting carboxylic acid is itself a valuable building block, serving as a key intermediate for further molecular elaboration, such as in the formation of amides through peptide coupling reactions. uran.ua For instance, carboxylic acids are crucial for creating amide bonds, a cornerstone of many pharmaceutical compounds. uran.ua

Table 2: Properties of 4-Methoxypyrimidine-2-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₂O₃ |

| Molecular Weight | 188.57 g/mol |

| CAS Number | 38275-36-4 |

| IUPAC Name | 5-chloro-2-methoxypyrimidine-4-carboxylic acid |

| SMILES | COC1=NC=C(Cl)C(C(=O)O)=N1 |

Note: Data corresponds to the chlorinated analog, 5-chloro-2-methoxypyrimidine-4-carboxylic acid, as a representative derivative. achemblock.com

Intermediate for Derivatives with Modulated Electronic and Steric Properties

This compound is a valuable intermediate for creating a library of derivatives with fine-tuned electronic and steric characteristics. pipzine-chem.com The inherent chemical properties of the molecule provide multiple sites for modification.

Electronic Properties: The methoxy group (-OCH₃) has an electron-donating effect, which increases the electron density of the pyrimidine ring. pipzine-chem.com This electronic influence makes the ring more susceptible to attack by electrophilic reagents compared to an unsubstituted pyrimidine. pipzine-chem.com The position of this substitution is directed by the localization effect of the methoxy group. pipzine-chem.com By modifying or replacing the methoxy group, chemists can modulate the electronic profile of the molecule, which in turn influences its reactivity and potential biological interactions.

Steric Properties and Further Reactions: The pyrimidine core can be modified through various reactions, including nucleophilic substitution and cyclization, to introduce different functional groups. pipzine-chem.com These modifications alter the size, shape, and conformational flexibility (steric properties) of the resulting molecules. By strategically altering these properties, new compounds can be endowed with unique pharmacological activities for potential use in treating a range of conditions. pipzine-chem.com The pyrimidine scaffold is a key structural element in many potent and selective drug candidates, and the ability to synthesize a variety of functionalized pyrimidines from a common intermediate like this compound is a powerful tool in drug discovery. pipzine-chem.comucla.edu

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 4-Methoxypyrimidine-2-carbonitrile can be achieved.

In the ¹H NMR spectrum, the chemical shift of a proton is highly dependent on its local electronic environment. For this compound, three distinct signals are expected: a singlet for the methoxy (B1213986) group protons and two doublets for the pyrimidine (B1678525) ring protons.

The electron-donating methoxy group at the C4 position increases electron density at C5, while the two ring nitrogens and the electron-withdrawing nitrile group at C2 deshield the ring protons. Based on data from the closely related analogue, 2-Chloro-4-methoxypyrimidine, the proton at C6 (H6) is expected to be further downfield than the proton at C5 (H5) due to its proximity to two nitrogen atoms. ambeed.com The methoxy protons appear as a characteristic singlet.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Predicted values are based on analysis of analogous structures. The solvent is typically CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~4.0 - 4.1 | Singlet (s) | N/A |

| H5 | ~7.0 - 7.2 | Doublet (d) | ~5.5 - 6.0 |

| H6 | ~8.5 - 8.7 | Doublet (d) | ~5.5 - 6.0 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, making it possible to resolve each carbon signal. The expected spectrum for this compound would show six distinct signals corresponding to the four pyrimidine ring carbons, the nitrile carbon, and the methoxy carbon.

The positions of the carbon signals are influenced by the electronegativity of adjacent atoms and resonance effects. The carbon of the nitrile group (C≡N) typically appears in the 115-120 ppm range. rsc.org The pyrimidine ring carbons are found in the aromatic region, with C2, C4, and C6 being significantly deshielded by the adjacent nitrogen atoms. The methoxy carbon (-OCH₃) appears furthest upfield.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignments are predicted based on data from 2-Chloro-4-methoxypyrimidine ambeed.com and general substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~55 |

| C5 | ~112 |

| C≡N | ~115 |

| C2 | ~144 |

| C6 | ~158 |

| C4 | ~170 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak would be observed between the signals for H5 and H6, confirming their adjacent relationship on the pyrimidine ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). researchgate.net It would show correlations between the H5 signal and the C5 signal, H6 and C6, and the methoxy protons with the methoxy carbon, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds. researchgate.net This is crucial for identifying the connectivity between different parts of the molecule. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) correlating to the C4 carbon.

The H5 proton correlating to C4 and C6.

The H6 proton correlating to C5 and C2. This correlation to the quaternary C2 would be essential in confirming the position of the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. hmdb.ca

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Sharp, Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-OCH₃) | Stretch | 3000 - 2850 | Medium |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1600 - 1500 | Medium to Strong |

| Aryl Ether (C-O) | Stretch | 1275 - 1200 | Strong |

The most diagnostic peak would be the sharp signal for the nitrile group around 2230 cm⁻¹. The presence of strong bands in the 1600-1500 cm⁻¹ and 1250 cm⁻¹ regions would confirm the pyrimidine ring and the methoxy group, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₆H₅N₃O), the exact molecular weight is 135.12 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be expected at m/z = 135. The fragmentation pattern provides clues to the molecule's structure. The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules or radicals. chemicalbook.comnist.gov

Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Identity of Lost Neutral/Radical |

| 135 | [C₆H₅N₃O]⁺• | Molecular Ion (M⁺•) |

| 120 | [C₅H₂N₃O]⁺ | •CH₃ |

| 107 | [C₅H₅N₂O]⁺ | •CN |

| 106 | [C₅H₄N₃]⁺ | •CHO |

| 79 | [C₄H₃N₂]⁺ | •CHO, HCN |

The fragmentation would likely be initiated by the loss of a methyl radical (•CH₃) from the methoxy group to give a stable cation at m/z = 120. Subsequent losses involving the pyrimidine ring or other functional groups would lead to the other observed fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region. The spectrum arises from π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.

For the parent pyrimidine ring, these transitions occur at specific wavelengths. The introduction of substituents alters the energy of the molecular orbitals and thus shifts the absorption maxima (λ_max). Based on data for similar substituted pyrimidines, such as 4-methylpyrimidine (B18481) which shows a strong absorption around 255 nm, this compound is expected to have a strong π → π* absorption band in the 250-280 nm range. The electron-donating methoxy group and the electron-withdrawing nitrile group, both in conjugation with the ring, would likely cause a bathochromic (red) shift to a longer wavelength compared to simpler pyrimidines. A much weaker n → π* transition, resulting from the excitation of a non-bonding electron on a nitrogen atom, may also be observed at a longer wavelength, often above 300 nm.

Lack of Available Data Precludes Article Generation

A thorough and exhaustive search of scientific literature and crystallographic databases has been conducted to locate single-crystal X-ray diffraction (SC-XRD) data for the chemical compound This compound . This information is the fundamental requirement for generating the requested article, which is focused on the detailed elucidation of the compound's solid-state structure.

The search included queries for "single crystal X-ray diffraction of this compound," "crystal structure this compound," and its Cambridge Crystallographic Data Centre (CCDC) reference. Despite these efforts, no publicly accessible studies containing the specific crystallographic data for this molecule could be identified.

The requested article outline is centered on:

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing:This analysis is entirely dependent on having the solved crystal structure to identify and characterize interactions such as hydrogen bonding and π-π stacking.

Without the primary crystallographic data, it is impossible to generate scientifically accurate and informative content for the specified sections and subsections. The creation of data tables and detailed research findings as stipulated in the instructions cannot be fulfilled.

Therefore, the generation of the requested article cannot proceed. The foundational scientific data necessary to adhere to the provided outline is not available in the public domain at this time.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Geometry Optimization and Stability Analysis

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 4-methoxypyrimidine-2-carbonitrile, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The pyrimidine (B1678525) ring is expected to be planar, with the methoxy (B1213986) and cyano groups lying in or very close to the plane of the ring. The orientation of the methyl group of the methoxy substituent relative to the pyrimidine ring would be a key parameter determined through geometry optimization. Stability analysis, typically performed through frequency calculations, would confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Illustrative Data Table: Optimized Geometric Parameters (Predicted)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-CN | ~1.44 Å |

| C4-O | ~1.36 Å | |

| O-CH3 | ~1.43 Å | |

| N1-C2 | ~1.33 Å | |

| C4-N3 | ~1.34 Å | |

| Bond Angle | N1-C2-C3 | ~122° |

| C2-C3-C4 | ~117° | |

| C3-C4-N5 | ~123° | |

| C2-N1-C6 | ~115° | |

| Dihedral Angle | C3-C4-O-CH3 | ~0° or 180° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical structures. Actual values would be determined from specific DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Illustrative Data Table: Frontier Molecular Orbital Energies (Predicted)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy values are estimates based on typical DFT calculations for similar organic molecules and would need to be confirmed by specific computational analysis of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the charge on each atom, describe the hybridization of atomic orbitals in forming bonds, and measure the strength of interactions between occupied (donor) and unoccupied (acceptor) orbitals.

In this compound, NBO analysis would reveal the charge distribution, highlighting the electronegative nitrogen and oxygen atoms. It would also describe the nature of the bonds, such as the sigma (σ) and pi (π) bonds within the pyrimidine ring and the cyano group. The analysis of donor-acceptor interactions can provide a quantitative measure of hyperconjugative and resonance effects, which contribute to the molecule's stability.

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be compared with experimental spectra to confirm the structure of the synthesized compound.

For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the nitrile group, the C-O-C stretches of the methoxy group, and the various C-H and ring stretching and bending modes of the pyrimidine core. These calculations are also essential for confirming that an optimized geometry represents a true energy minimum (i.e., has no imaginary frequencies).

Molecular Dynamics (MD) Simulations Related to Conformational Preferences

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scbt.comambeed.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of a molecule over time. scbt.comambeed.com

For this compound, MD simulations could be used to explore its conformational preferences, particularly the rotation of the methoxy group. While the pyrimidine ring is rigid, the methoxy group can rotate around the C4-O bond. MD simulations would reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

Quantum Chemical Studies for Understanding Reactivity and Selectivity

Quantum chemical studies provide valuable tools for understanding and predicting the reactivity and selectivity of a molecule in chemical reactions. By analyzing various calculated properties, chemists can infer how a molecule is likely to behave in a reaction.

For this compound, the following properties would be of interest:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group, indicating sites susceptible to electrophilic attack. The area around the hydrogen atoms and the carbon of the cyano group might show positive potential, suggesting sites for nucleophilic attack.

Fukui Functions: These are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can provide a more quantitative measure of local reactivity than the MEP.

Reaction Path Following: For specific reactions involving this compound, computational methods can be used to map out the entire reaction pathway, including transition states and intermediates. This allows for the calculation of activation energies and reaction rates, providing a deep understanding of the reaction mechanism and selectivity.

Through these computational and theoretical investigations, a comprehensive picture of the chemical nature of this compound can be developed, guiding its further study and application in various fields of chemistry.

In Silico Predictions for Chemical Properties Relevant to Synthesis and Reactivity

In the absence of extensive, dedicated computational research articles on this compound, in silico predictions from established chemical databases provide valuable insights into its chemical properties. These predicted data are instrumental for chemists in planning synthetic routes and anticipating the reactivity of the molecule. The following tables summarize various computed properties for this compound, sourced from computational models.

These predictions are derived from various computational methods, including quantitative structure-property relationship (QSPR) models and other theoretical calculations. They offer a theoretical foundation for understanding the molecule's behavior in chemical reactions.

Table 1: Predicted Physicochemical Properties

This table outlines fundamental physicochemical descriptors that are crucial for predicting the compound's behavior in different chemical environments and for planning its synthesis and purification.

| Property | Value |

| Molecular Formula | C6H5N3O |